molecular formula C16H18F3N3O2 B2949267 4-isopropoxy-N-(2-(3-(trifluoromethyl)-1H-pyrazol-1-yl)ethyl)benzamide CAS No. 1448030-21-4

4-isopropoxy-N-(2-(3-(trifluoromethyl)-1H-pyrazol-1-yl)ethyl)benzamide

Cat. No. B2949267
CAS RN: 1448030-21-4
M. Wt: 341.334
InChI Key: SWTNOQBDOSRXND-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-isopropoxy-N-(2-(3-(trifluoromethyl)-1H-pyrazol-1-yl)ethyl)benzamide is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields of research. This compound is commonly referred to as IPEB and is synthesized using specific methods that ensure its purity and efficacy. In

Mechanism of Action

The mechanism of action of IPEB involves its inhibition of CK2, which leads to the disruption of various cellular processes. CK2 is a protein kinase that is involved in the phosphorylation of various proteins, including those involved in cell cycle regulation and DNA repair. Inhibition of CK2 by IPEB leads to the disruption of these processes, ultimately leading to cell death.
Biochemical and Physiological Effects:
IPEB has been found to have various biochemical and physiological effects, including its ability to induce cell death in cancer cells. It has also been found to inhibit the growth of various cancer cell lines, including breast, prostate, and lung cancer cells. Additionally, IPEB has been found to induce apoptosis in cancer cells, leading to their death.

Advantages and Limitations for Lab Experiments

One of the advantages of using IPEB in lab experiments is its potency and selectivity for CK2. This allows researchers to study the effects of CK2 inhibition on various cellular processes, including those involved in cancer cell growth and proliferation. However, one of the limitations of using IPEB is its potential toxicity, which can limit its use in certain experiments.

Future Directions

There are many potential future directions for the study of IPEB. One area of research could focus on the development of more potent and selective inhibitors of CK2, which could have significant implications for cancer research. Additionally, further studies could explore the potential use of IPEB in combination with other cancer treatments, such as chemotherapy and radiation therapy. Finally, more research is needed to fully understand the biochemical and physiological effects of IPEB and its potential applications in various fields of research.

Synthesis Methods

The synthesis of IPEB involves a series of chemical reactions that are carefully controlled to produce a pure and effective compound. The first step involves the reaction of 4-isopropoxybenzoyl chloride with 2-(3-(trifluoromethyl)-1H-pyrazol-1-yl)ethanol in the presence of a base catalyst. This reaction produces a crude product, which is then purified using column chromatography to obtain pure IPEB.

Scientific Research Applications

IPEB has been studied extensively for its potential applications in various fields of research. It has been found to be a potent inhibitor of the protein kinase CK2, which is involved in various cellular processes, including cell proliferation, differentiation, and apoptosis. IPEB has also been studied for its potential use in cancer research as it has been found to induce cell death in cancer cells.

properties

IUPAC Name

4-propan-2-yloxy-N-[2-[3-(trifluoromethyl)pyrazol-1-yl]ethyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H18F3N3O2/c1-11(2)24-13-5-3-12(4-6-13)15(23)20-8-10-22-9-7-14(21-22)16(17,18)19/h3-7,9,11H,8,10H2,1-2H3,(H,20,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SWTNOQBDOSRXND-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)OC1=CC=C(C=C1)C(=O)NCCN2C=CC(=N2)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H18F3N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

341.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-isopropoxy-N-(2-(3-(trifluoromethyl)-1H-pyrazol-1-yl)ethyl)benzamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.